molecular formula C9H20Cl2N2 B1398332 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride CAS No. 1219981-46-0

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

Cat. No.: B1398332
CAS No.: 1219981-46-0
M. Wt: 227.17 g/mol
InChI Key: OGVIZVCBDAZJNF-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride is a bicyclic amine derivative featuring two pyrrolidine rings connected via a methylene bridge. The dihydrochloride salt form enhances its solubility in aqueous environments, particularly at acidic pH levels . This compound is primarily utilized in pharmaceutical research as a building block for synthesizing more complex molecules, particularly those targeting enzymes like topoisomerases or neurotransmitter receptors . Its structural flexibility allows for modifications that can optimize pharmacokinetic properties, such as bioavailability and metabolic stability.

Properties

IUPAC Name

1-(pyrrolidin-3-ylmethyl)pyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2.2ClH/c1-2-6-11(5-1)8-9-3-4-10-7-9;;/h9-10H,1-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVIZVCBDAZJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthetic Route

Based on related pyrrolidine syntheses and amine salt preparations, a plausible preparation method involves:

Step 1: Synthesis of 3-(Chloromethyl)pyrrolidine or 3-(Bromomethyl)pyrrolidine

  • Starting from 3-hydroxypyrrolidine or a protected derivative, the hydroxyl group at the 3-position is converted into a halide (chloride or bromide) using halogenating agents such as thionyl chloride or phosphorus tribromide.
  • Reaction conditions: 0–100 °C in a suitable solvent (e.g., dichloromethane or acetic acid) with halogen acid or anhydrides to activate the leaving group.

Step 2: Nucleophilic Substitution with Pyrrolidine

  • The halomethylpyrrolidine intermediate reacts with pyrrolidine under basic conditions (e.g., sodium carbonate, potassium carbonate) to form 1-(3-pyrrolidinylmethyl)pyrrolidine via nucleophilic substitution.
  • Solvents such as water, methanol, or ethanol can be used.
  • Reaction temperature typically ranges from room temperature to reflux.

Step 3: Formation of Dihydrochloride Salt

  • The free base diamine is treated with hydrochloric acid (HCl) in a controlled manner to form the dihydrochloride salt.
  • The pH is adjusted to below 2 to ensure complete protonation of both amine groups.
  • The salt is isolated by filtration or crystallization and dried.

Alternative Synthetic Strategy via Lactam Reduction

  • Prepare a bis-lactam intermediate by coupling a pyrrolidinone derivative with an appropriate linker.
  • Reduce the lactam groups to pyrrolidines using sodium borohydride or lithium aluminum hydride.
  • Convert the resulting diamine to the dihydrochloride salt as described.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Halogenation of hydroxyl group Thionyl chloride or PBr3, 0–100 °C, solvent (e.g., CH2Cl2) Activation of leaving group for substitution
Nucleophilic substitution Pyrrolidine, base (Na2CO3, K2CO3), solvent (H2O, MeOH), RT to reflux Formation of C–N bond via substitution
Salt formation HCl (concentrated or aqueous), pH < 2, cooling Crystallization of dihydrochloride salt

Research Findings and Data

  • The halogenation step is critical for activating the hydroxyl group to a good leaving group, enabling efficient nucleophilic substitution.
  • Bases such as sodium carbonate or triethylamine provide mild conditions preventing side reactions.
  • The dihydrochloride salt form enhances compound stability and solubility, facilitating purification.
  • Purification is often achieved by recrystallization from ethanol or ethyl acetate.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages
Halogenation of hydroxyl group Conversion of 3-hydroxypyrrolidine to halide Thionyl chloride, PBr3, 0–100 °C Activates leaving group for substitution
Nucleophilic substitution Reaction of halomethylpyrrolidine with pyrrolidine Pyrrolidine, Na2CO3/K2CO3, MeOH/H2O Efficient C–N bond formation
Salt formation Protonation with hydrochloric acid HCl, pH < 2, cooling Stabilizes compound as dihydrochloride salt

Chemical Reactions Analysis

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2,5-diones, while reduction may yield pyrrolidine-2-ones .

Scientific Research Applications

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of various bioactive molecules.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is used in the development of new drugs for the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring structure allows it to bind to enantioselective proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Moieties

Several compounds share structural similarities with 1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride, differing mainly in substituents or ring systems:

Compound Name Molecular Formula Key Structural Features Biological Activity/Application Reference
This compound C9H18N2·2HCl Two pyrrolidine rings, methylene bridge Topoisomerase inhibition (++ activity)
1-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride C14H20NO2·HCl 3,4-Dimethoxybenzyl substituent Not specified (likely CNS modulation)
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C9H13N3·2HCl Pyridine-pyrrolidine hybrid Research use (unspecified activity)
3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride C11H15NO2S·HCl Sulfonyl group, methylphenyl substituent Enzyme inhibition (e.g., proteases)
1-Aminopyrrolidin-2-one hydrochloride C4H8N2O·HCl 2-pyrrolidone core, amino substituent Intermediate in peptide synthesis

Key Observations :

  • Substituent Impact : The presence of aromatic or sulfonyl groups (e.g., 3-(4-Methylphenylsulphonyl)pyrrolidine hydrochloride) enhances binding to hydrophobic enzyme pockets, whereas hydrophilic dihydrochloride salts improve solubility .
  • Ring Hybridization : Hybrid structures like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride may exhibit dual activity due to the pyridine ring’s electron-deficient nature, enabling interactions with metal ions in enzymes .
Topoisomerase Inhibition
  • This compound exhibits moderate Top1 inhibitory activity (++ level), while piperidine derivatives (e.g., compound 21 in ) show higher activity (+++), likely due to piperidine’s larger ring size improving DNA-enzyme interactions .
  • Compounds lacking aminopropyl side chains (e.g., compound 15) display reduced activity (+), emphasizing the importance of side-chain flexibility in target binding .

Physical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Purity Reference
This compound 237.14 (salt) Not reported Soluble in water (pH ≤4) ≥95%
1-Aminopyrrolidin-2-one hydrochloride 136.58 227 Soluble in polar solvents 95%
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride 236.14 Not reported Water-soluble Not specified

Key Observations :

  • Dihydrochloride salts generally exhibit higher water solubility than monohydrochlorides, critical for intravenous formulations .
  • Melting points correlate with crystallinity; 1-Aminopyrrolidin-2-one hydrochloride’s high melting point (227°C) suggests stable solid-state properties .

Biological Activity

1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride, with the CAS number 1219981-46-0, is a compound that has gained attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring structure that contributes to its solubility and stability in biological systems. Its molecular formula is C8H16Cl2N2C_8H_{16}Cl_2N_2 with a molecular weight of approximately 240.74 g/mol.

This compound exhibits several biological activities primarily through its interactions with neurotransmitter systems:

  • Modulation of Neurotransmitter Activity : The compound enhances GABAergic activity, which may explain its sedative effects and potential use in treating anxiety disorders.
  • Inhibition of Acetylcholinesterase : It can inhibit acetylcholinesterase, leading to increased levels of acetylcholine, beneficial in cognitive disorders like Alzheimer's disease.

Biological Activities Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antiepileptic Exhibits potential in seizure management through modulation of neurotransmitters.
Sedative Induces calming effects, useful in anxiety treatment.
Cognitive Enhancement Improves memory and cognitive functions in animal models.
Antimicrobial Shows some antimicrobial properties, though less studied in this aspect.

Anticancer Activity

Research has indicated that derivatives related to this compound have shown significant anti-cancer properties. For instance, studies demonstrated that these derivatives reduced growth in various hematological cancer cell lines while increasing apoptosis-related gene expression. Molecular docking analyses confirmed their binding efficiency to active site residues within cancer-related proteins.

Neuropharmacological Studies

A study investigating the compound's effects on neurotransmitter systems found that it selectively modulated dopamine and serotonin pathways. The findings suggest potential applications in treating mood disorders and cognitive impairments associated with neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the structure-activity relationship (SAR) better, a comparative analysis with similar compounds is essential:

Compound Name Biological Activity Unique Features
2-Amino-1-(4-methyl-1-piperidinyl)-1-propanone hydrochlorideDPP-4 inhibitionSimilar structure with different pharmacokinetics
2-Amino-1-(4-methyl-1-piperidinyl)-3-phenyl-1-propanone hydrochlorideAnti-cancer propertiesEnhanced binding affinity due to phenyl group

This table illustrates how variations in structure can lead to different biological activities, emphasizing the importance of SAR in drug development.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-(3-pyrrolidinylmethyl)pyrrolidine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination of pyrrolidine precursors. For example, analogs like [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride are synthesized via coupling reactions under acidic conditions, with yield optimization dependent on temperature (0–25°C) and stoichiometric ratios . Characterization via 1H^1H-NMR and LC-MS is critical to confirm structural integrity.

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95% recommended). Stability studies at 4°C, -20°C, and room temperature (with desiccant) over 6–12 months can identify degradation products via mass spectrometry. Safety data for analogs like 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride emphasize avoiding moisture to prevent hydrolysis .

Q. What solvent systems are optimal for solubility and reactivity in biological assays?

  • Methodological Answer : Polar aprotic solvents (e.g., DMSO) enhance solubility for in vitro studies. For aqueous buffers (pH 7.4), dilute stock solutions to ≤1% DMSO to avoid cellular toxicity. Analogous compounds, such as 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride, show improved bioavailability in PBS with 0.1% Tween-80 .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs) identifies critical interactions. For instance, pyrrolidine derivatives like [2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride exhibit enhanced binding via hydrophobic interactions with benzyl groups . MD simulations (NAMD/GROMACS) validate stability over 100 ns trajectories.

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Meta-analysis of dose-response curves (EC50_{50}/IC50_{50}) and assay conditions (e.g., cell lines, incubation time) is essential. For example, fluorinated analogs (e.g., 3-Fluoro-4-(pyrrolidin-1-yl)aniline dihydrochloride) show variable IC50_{50} values (0.5–10 µM) depending on ATP concentrations in kinase assays . Normalize data using Z-score or Grubbs’ test to identify outliers.

Q. How do structural modifications (e.g., fluorination, cyclization) impact pharmacokinetics and toxicity profiles?

  • Methodological Answer : Fluorination at the 3-position (as in 3-(Difluoromethyl)-3-fluoropyrrolidine hydrochloride) increases metabolic stability (t1/2_{1/2} > 6 hours in liver microsomes) but may elevate hepatotoxicity risks. Compare ADMET predictions (SwissADME, ProTox-II) with in vivo data from rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride
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1-(3-Pyrrolidinylmethyl)pyrrolidine dihydrochloride

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